1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea
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Overview
Description
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea is a complex organic compound that features a bipyridine moiety linked to a phenethylurea structure. Bipyridine derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea typically involves the following steps:
Formation of Bipyridine Derivative: The bipyridine moiety can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling.
Attachment of Phenethylurea: The phenethylurea structure can be introduced through a reaction between phenethylamine and an isocyanate derivative.
Industrial Production Methods
Industrial production of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives of bipyridine.
Reduction: Reduced forms of the urea or bipyridine moieties.
Substitution: Substituted bipyridine or phenethylurea derivatives.
Scientific Research Applications
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea involves its interaction with specific molecular targets:
Molecular Targets: The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: The compound can influence various biochemical pathways by binding to receptors or enzymes, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture.
3,4’-Bipyridine Derivatives: Such as inamrinone and milrinone, used in the treatment of congestive heart failure.
Uniqueness
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea stands out due to its unique combination of a bipyridine moiety and a phenethylurea structure, allowing it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-10-8-16-5-2-1-3-6-16)24-13-17-11-19(15-22-12-17)18-7-4-9-21-14-18/h1-7,9,11-12,14-15H,8,10,13H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINCPPVEDYZGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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